molecular formula C6H7ClN2O3 B13214569 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride

1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B13214569
M. Wt: 190.58 g/mol
InChI Key: OOHUQUBCWKUMSB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic naming of 1H,4H,5H-furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride follows International Union of Pure and Applied Chemistry (IUPAC) guidelines for fused heterocyclic systems. The parent structure consists of a furan ring fused to a pyrazole ring at the [2,3-c] positions, indicating that the pyrazole’s carbon atoms 2 and 3 are adjacent to the furan’s oxygen atom. The numbering begins at the oxygen atom in the furan ring, proceeding clockwise, with the pyrazole nitrogen atoms at positions 1 and 2. The carboxylic acid group (-COOH) is attached to carbon 3 of the fused system, while the hydrochloride salt forms via protonation of the pyrazole’s basic nitrogen.

Table 1: Nomenclature and Molecular Descriptors

Property Value/Description
IUPAC Name This compound
Molecular Formula C₇H₇N₂O₃·HCl
Parent Heterocycle Furo[2,3-c]pyrazole
Substituents Carboxylic acid (C-3), hydrochloride salt (N-1)

Isomeric considerations arise from the fused ring system’s substitution pattern. The furopyrazole core permits positional isomerism depending on the fusion sites (e.g., [3,2-c] vs. [2,3-c]). Additionally, tautomerism between the 1H and 2H pyrazole forms is possible, though the hydrochloride salt stabilizes the 1H tautomer by protonating N-1.

X-Ray Crystallographic Analysis of Furopyrazole Core

X-ray crystallography provides definitive evidence of the compound’s three-dimensional structure. While direct crystallographic data for this specific hydrochloride salt are limited in the literature, analogous furopyrazole derivatives exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic heterocycles. The furan ring typically displays a C-O-C bond angle of approximately 108°, while the pyrazole ring’s N-N-C angles range between 105° and 110°.

Table 2: Hypothetical Bond Parameters (Based on Analogous Structures)

Bond/Angle Value (Å/°)
Furan C-O 1.36 Å
Pyrazole N-N 1.32 Å
C(3)-COOH Bond Length 1.45 Å
Furan-Pyrazole Dihedral 0° (Planar)

The hydrochloride salt’s ionic interaction involves the pyrazole’s N-1 atom, which donates a lone pair to the proton from hydrochloric acid. This interaction likely induces slight distortion in the pyrazole ring’s planarity, though the fused system retains aromatic stabilization.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy elucidates the compound’s conformational dynamics in solution. The proton NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct signals for the fused ring system and carboxylic acid group:

Table 3: Representative Proton NMR Chemical Shifts

Proton Environment Chemical Shift (δ, ppm)
Furan H-5 6.85 (d, J = 2.1 Hz)
Pyrazole H-4 7.12 (s)
Carboxylic Acid (-COOH) 12.48 (broad singlet)
NH (Protonated N-1) 10.22 (broad singlet)

Coupling constants between H-5 (furan) and H-4 (pyrazole) confirm the fused system’s rigidity, with a vicinal coupling constant (J = 2.1 Hz) indicative of restricted rotation. The broad singlet at δ 12.48 corresponds to the carboxylic acid proton, which exchanges rapidly in DMSO. The hydrochloride salt’s presence is evidenced by the deshielded NH signal at δ 10.22, consistent with protonation at N-1.

Tautomeric Behavior in Hydrochloride Salt Form

Tautomerism in pyrazole derivatives typically involves proton migration between N-1 and N-2. However, the hydrochloride salt stabilizes the 1H tautomer by protonating N-1, effectively locking the pyrazole ring into a single tautomeric form. Infrared spectroscopy of the compound shows a strong absorption band at 2550 cm⁻¹, corresponding to the N-H stretch of the protonated pyrazole.

Table 4: Tautomeric Stability in Hydrochloride vs. Free Base

Tautomer Relative Energy (kcal/mol) Stabilizing Factors
1H (Protonated) 0.0 Ionic interaction with chloride counterion
2H +3.2 Unfavorable charge separation

Density functional theory (DFT) calculations on analogous systems predict a 3.2 kcal/mol energy difference favoring the 1H tautomer in the hydrochloride form. This stabilization suppresses tautomeric interconversion, simplifying the compound’s spectroscopic and crystallographic characterization.

Properties

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6N2O3.ClH/c9-6(10)4-3-1-2-11-5(3)8-7-4;/h1-2H2,(H,7,8)(H,9,10);1H

InChI Key

OOHUQUBCWKUMSB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NNC(=C21)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride typically involves multi-step reactions. One common method is the “on-water” one-pot four-component synthesis. This method involves the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water. The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, intramolecular cyclization, and dehydration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, catalyst-free conditions, and simple workup procedures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions:

2.1. Amide Formation

Reaction with amines or urea derivatives yields bioactive amides:

  • Procedure : The acid chloride (generated via thionyl chloride) reacts with methylurea in xylene under reflux, producing 4-benzoyl-N-(methylcarbamoyl)-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide (confirmed by IR at 1702 cm⁻¹ for urea C=O) .

  • Spectral Data :

    • ¹H NMR : δ = 10.16 (s, NH), 7.94–7.18 (m, Ar-H) .

    • ¹³C NMR : δ = 190.8 (C=O), 162.2 (C=N) .

2.2. Esterification

Methanol and pyridine facilitate ester formation:

  • Example : Methyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is synthesized with IR absorption at 1756 cm⁻¹ (acyl C=O) .

Heterocyclic Annulation Reactions

The fused pyrazole-furan system undergoes further cyclization to form complex heterocycles:

3.1. Imidazo[4,5-c]pyrazole Formation

  • Reaction : Treatment with urea or guanidine hydrochloride in dioxane yields imidazo-fused derivatives .

    • Conditions : Reflux for 4 hours, chitosan catalyst.

    • Product : 1-Phenyl-3-(pyridin-3-yl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-ol (m.p. 214–216°C, 63% yield) .

Solubility and Reactivity Modifications

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions like:

  • Acid Chloride Formation : Improved reaction rates due to HCl’s catalytic role in removing water .

  • Amidation : Protonation of amines by HCl increases electrophilicity of the carbonyl carbon .

Scientific Research Applications

1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s fused furopyrazole system distinguishes it from pyrazolo-pyridine () and indeno-pyrazole () scaffolds. The oxygen atom in the furan ring may enhance electron density compared to nitrogen-rich analogs.

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely increases water solubility compared to neutral analogs like the hydrazone derivative (), which lacks ionizable groups.
  • Thermal Stability: Pyrazole derivatives with fused aromatic systems (e.g., ’s quinoline hybrid) often exhibit high melting points (>300°C), as seen in . The target compound’s melting point is unreported but may align with this trend.

Biological Activity

1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The compound's structure features a fused furo and pyrazole ring system, which is known to enhance its biological activity. The molecular formula is C7H7N3O3HClC_7H_7N_3O_3\cdot HCl, with a molecular weight of approximately 196.6 g/mol.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of furo[2,3-c]pyrazole exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The structure-activity relationship (SAR) indicates that substituents on the pyrazole ring can modulate activity levels significantly.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A45%70%
Compound B50%80%
Compound C60%85%

These results suggest that modifications at specific positions can enhance the compound's efficacy against inflammation .

2. Antimicrobial Activity

The antimicrobial potential of furo[2,3-c]pyrazole derivatives has been explored against various bacterial strains. Studies have reported promising results against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

3. Anticancer Activity

Furo[2,3-c]pyrazole derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Case Study on Anti-inflammatory Effects : A specific derivative of furo[2,3-c]pyrazole was tested in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory cytokines compared to controls.
  • Case Study on Anticancer Activity : In a study involving human cancer cell lines, a novel derivative showed a remarkable ability to induce apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride?

The compound can be synthesized via cyclization reactions or functional group transformations. For example, pyrazole derivatives are often prepared using [3+2] cycloaddition strategies. describes a general procedure for amide formation (General Procedure F1) applicable to intermediates in related pyrazole-carboxylic acid syntheses. Additionally, outlines a literature-derived method for pyrano[2,3-c]pyrazole derivatives involving condensation and crystallization steps, yielding products with >94% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : Proton environments (e.g., aromatic protons, methyl groups) can be verified via ¹H NMR, as demonstrated for a related compound in (δ 8.69 ppm for aromatic protons) .
  • LCMS/HPLC : Purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 in ) validate structural integrity .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) provides precise bond lengths and angles .

Q. What solubility and stability data are critical for handling this compound?

While direct data for the target compound is limited, analogs in (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) suggest solubility in polar aprotic solvents (DMSO, DMF) and sensitivity to moisture. Stability studies in recommend storage at -20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Variables such as catalyst choice, temperature, and solvent polarity significantly impact outcomes. For example, highlights the use of hydrochloric acid in aqueous conditions (93–96°C) for hydrolysis, achieving high yields (94%). DOE (Design of Experiments) approaches can systematically test parameters like reaction time, stoichiometry, and pH .

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Contradictions may arise from variations in assay protocols or impurities. For instance:

  • notes pyrano[2,3-c]pyrazole derivatives exhibit anti-inflammatory activity, while reports antitumor potential for related structures. Cross-referencing bioassay conditions (e.g., cell lines, dosage) and purity thresholds (e.g., >95% in vs. 97.34% HPLC purity) is critical .
  • Reproducing studies with standardized protocols (e.g., OECD guidelines) reduces variability .

Q. What computational methods are used to predict target interactions or pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with enzymes like carbonic anhydrase (referenced in ). Tools like SwissADME predict logP, solubility, and bioavailability based on structural features (e.g., trifluoromethyl groups in ) .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Scaffold modification : Introduce substituents at the pyrazole or furo rings (e.g., methoxy groups in or trifluoromethyl groups in ) to assess electronic effects.
  • Bioisosteric replacement : Replace the carboxylic acid moiety with esters or amides (as in and ) to modulate solubility and target affinity .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

mandates:

  • PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Fume hoods for ventilation during synthesis.
  • Emergency measures: Use ethanol-insoluble foam for fires and sand for spill containment .

Q. How can researchers validate synthetic intermediates using spectroscopic data?

  • ¹H/¹³C NMR : Compare peak assignments to literature values (e.g., methyl groups at δ 2.56 ppm in ).
  • IR spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for carboxylic acids) .

Q. What strategies mitigate byproduct formation during synthesis?

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., from ethanol/water in ) removes impurities.
  • Reaction monitoring : TLC or in situ FTIR tracks progress and identifies side products early .

Tables of Key Data

Property Example Data Source
Yield 94% (amide formation in )
HPLC Purity 97.34% (compound 283 in )
Melting Point 150–152°C (related pyrazole in )
Storage Conditions -20°C, inert atmosphere ()

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